2,4-Pentanedione dioxime

Overview

Description

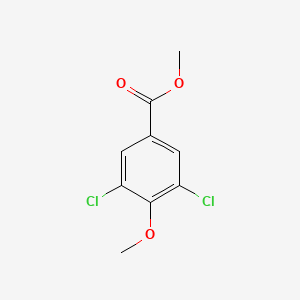

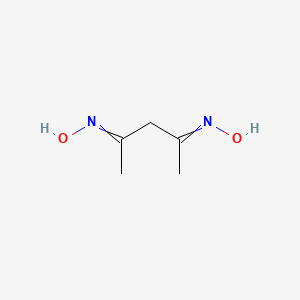

2,4-Pentanedione dioxime, also known as N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine or Acetylacetone dioxime, is a chemical compound with the molecular formula C5H10N2O2 . It has a molecular weight of 130.15 g/mol . The compound is a solid at room temperature .

Synthesis Analysis

A novel oxime, Isonitroso 4-Methyl-2-pentanone (HIMP) has been synthesized by the reaction of n-pentyl nitrite with 4-Methyl-2-pentanone under acidic conditions. The subsequent treatment of HIMP with NH2OH.HCl gives 4-Methyl-2,3-pentanedione dioxime (H2MPDDO) .

Molecular Structure Analysis

The IUPAC name of 2,4-Pentanedione dioxime is N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine . The InChI representation is InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 . The Canonical SMILES representation is CC(=NO)CC(=NO)C .

Physical And Chemical Properties Analysis

2,4-Pentanedione dioxime has a molecular weight of 130.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 130.074227566 g/mol . The Topological Polar Surface Area is 65.2 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Self-Healing Polymers

Oxime-urethane bonds, which can be formed with 2,4-Pentanedione dioxime, have shown great potential for self-healing polymers . These polymers can spontaneously heal wounds, reducing further damage and extending service life .

Biomedical Applications

The dynamic nature of oxime-urethane bonds makes them suitable for applications in biomedicine . They could potentially be used in the development of biomedical devices or materials that can adapt and heal themselves .

Flexible Electronics

Oxime-urethane-based self-healing polymers could be used in the development of flexible electronics . These materials could help improve the durability and longevity of flexible electronic devices .

Soft Robots

The self-healing properties of oxime-urethane-based polymers could be beneficial in the field of soft robotics . Robots made from these materials could potentially repair themselves, improving their resilience and operational lifespan .

3D Printing

The dynamic bonds in oxime-urethane-based polymers could be exploited in 3D printing . Materials with these properties could potentially be used to print objects that can self-repair, enhancing the functionality and durability of 3D printed products .

Protective Materials

The self-healing properties of oxime-urethane-based polymers make them suitable for use in protective materials . These materials could potentially self-repair when damaged, improving their protective capabilities .

Adhesives

The dynamic nature of oxime-urethane bonds could be exploited in the development of adhesives . Adhesives made from these materials could potentially have self-healing properties, improving their performance and durability .

Safety and Hazards

When handling 2,4-Pentanedione dioxime, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Inhalation of vapors or spray mist should be prevented. The compound should not be ingested. Smoking should be avoided. The compound should be kept away from heat and sources of ignition. It should only be used in well-ventilated areas .

properties

IUPAC Name |

N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRYLZHYOFBTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062219 | |

| Record name | 2,4-Pentanedione, dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Pentanedione dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,4-Pentanedione dioxime | |

CAS RN |

2157-56-4 | |

| Record name | 2,4-Pentanedione, 2,4-dioxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, 2,4-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the pKa value of 2,4-Pentanedione dioxime and how does its structure influence its acid-base properties?

A1: The pKa value (first dissociation constant) of 2,4-Pentanedione dioxime (AADO) is 10.50 at a constant ionic strength (μ = 0.12). [] This indicates that AADO is a relatively weak acid. The structure of AADO, specifically the presence of the oxime groups (-C=NOH), influences its acidity. The oxime group can donate a proton, leading to the formation of the corresponding conjugate base. The electron-withdrawing nature of the carbonyl group adjacent to the oxime group in AADO can stabilize the negative charge on the conjugate base, thus increasing the acidity compared to a simple oxime.

Q2: How does the UV spectrum of bis-benzoylacetone dioximato-copper(II) change in the presence of acids and bases, and what does this reveal about the complex's structure?

A2: The UV spectrum of bis-benzoylacetone dioximato-copper(II) [Cu-(BADO)2; BADO = oxidized BADO] is significantly affected by the addition of acids like HCl or bases like triethylamine (TEA). [] This is attributed to the acid-base properties of the nitroso and oxime groups present in the complex. The spectral changes observed upon acid or base addition provide further evidence for the presence of both a nitroso group and hydrogen bonds within the Cu-(BADO*)2 complex. These findings highlight the dynamic nature of the complex and its sensitivity to changes in pH.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.